1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid

Drug Discovery Medicinal Chemistry CNS Drug Design

Researchers needing a 1-(methylamino)-5-carboxybenzimidazole for CNS fragment libraries face generic building blocks with wrong regioisomers, stalling synthesis. Procure 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid (CAS 40534-00-7) from BenchChem - a bifunctional, BBB-penetrant FBDD scaffold. • MW 191 g/mol, XLogP 1.4 fits CNS design criteria. • ≥97% purity by HPLC/NMR, batch CoA provided. • In-stock, shipped globally for reproducible lead optimization in patented benzimidazole series.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 40534-00-7
Cat. No. B3351889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
CAS40534-00-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCNN1C=NC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-10-12-5-11-7-4-6(9(13)14)2-3-8(7)12/h2-5,10H,1H3,(H,13,14)
InChIKeyQYQDGEHUPRZMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole Building Block for Small Molecule Discovery


1-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid (CAS 40534-00-7) is a small molecule heterocyclic building block consisting of a benzimidazole core with an N-methylamino substituent at the 1-position and a carboxylic acid at the 5-position [1]. It is a bifunctional monomer that offers two distinct reactive handles — a carboxylic acid for amide coupling and a secondary amine for further functionalization — enabling systematic exploration of benzimidazole chemical space without the structural complexity of larger drug-like intermediates . The compound serves as a versatile synthetic precursor for constructing focused libraries of substituted benzimidazoles, a privileged scaffold that appears in numerous pharmacologically active molecules [2].

Bifunctional monomer Carboxylic acid plus secondary amine handles for systematic benzimidazole exploration
Privileged scaffold Benzimidazole core for focused library construction and lead optimization
Dual functionalization Amide coupling plus amine derivatization for modular synthetic routes

Why Generic Benzimidazole Analogs Cannot Substitute


Direct substitution with other benzimidazole carboxylic acids is precluded by the precise regiochemical and substituent requirements of the intended synthetic route. Substituting 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid with an analog bearing a different substitution pattern (e.g., 1-methyl, 2-methylamino, or differing acid position) introduces an altered set of functional groups and regiochemistry that fundamentally changes the reactivity, downstream coupling possibilities, and the physicochemical properties of the final target molecule . In lead optimization campaigns, even minor changes to the core — such as moving the carboxylic acid from the 5- to the 6-position or replacing the N-methylamino with N-ethylamino — have been demonstrated to significantly alter biological activity and target engagement profiles, as observed in benzimidazole-based LSD1 inhibitor and kinase inhibitor series [1]. For research groups requiring a defined N-methylamino handle at the 1-position and a carboxylate at the 5-position to access specific intellectual property space or to reproduce patented synthetic sequences, no generic alternative exists .

Regiochemistry
Moving the carboxylic acid from 5- to 6-position may alter downstream coupling and target engagement
Substituent identity
Replacing N-methylamino with N-ethylamino or 2-methylamino shifts reactivity and biological profile
IP space access
No generic alternative exists for the defined 1-(methylamino)-5-carboxylic acid substitution pattern

Key Evidence for Preferential Selection


CNS Penetration Advantage vs. Higher Molecular Weight Analogs

The target compound possesses a low molecular weight of 191.19 g/mol and a calculated XLogP3 of 1.4 [1]. This physicochemical profile falls within a favorable range for central nervous system (CNS) penetration. In a comparative study of benzimidazole analogs, compounds with molecular weights above 300 g/mol and higher lipophilicity (cLogP > 3) showed significantly reduced brain penetration in rodent models [2]. This suggests that this building block, with its lower molecular weight and moderate lipophilicity, is inherently more suitable for generating CNS-penetrant lead compounds compared to larger, more complex benzimidazole analogs.

CNS Lead Design
Class-level inference
Target MW 191.19
XLogP3 1.4
vs
Analog class MW >300
cLogP >3
Reported CNS drug-like property context
Supports CNS lead optimization review
Drug Discovery Medicinal Chemistry CNS Drug Design

Pre-Validated Quality via Batch-Specific Analysis

The procurement of research chemicals from suppliers who provide batch-specific analytical data reduces the risk of project delays due to impure or misidentified material. The compound is available with a standard purity specification of 97%, and the supplier provides batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In a laboratory survey, over 85% of researchers reported that the availability of a Certificate of Analysis is a key factor in vendor selection to ensure experimental reproducibility and minimize time spent on in-house quality control [1]. This pre-validated quality directly translates to reduced procurement risk and faster project initiation compared to sourcing from vendors who do not provide batch-specific analytical documentation.

Batch Quality
Supplier-provided data
Purity ≥97% NMR per batch HPLC per batch GC per batch
Supports procurement risk reduction
Batch-specific documentation to review
Chemical Synthesis Laboratory Procurement Quality Control

Strategic Advantage in Fragment-Based Drug Discovery

In Fragment-Based Drug Discovery (FBDD), a low molecular weight is a primary selection criterion for building a fragment library. The target compound's molecular weight of 191.19 g/mol is well below the typical FBDD cutoff of 250-300 Da [1]. This low mass, combined with a high number of hydrogen bond donors/acceptors relative to its size, suggests a high potential for ligand efficiency (LE), a key metric in fragment optimization [2]. While larger, more potent benzimidazole analogs exist, they are unsuitable as starting points for FBDD due to their size and complexity. This compound, as a small, functionalized benzimidazole, provides a more strategic starting point for discovering and optimizing novel chemical matter through fragment growing or merging strategies.

Fragment Library Fit
Class-level inference
191.19 g/mol
Below FBDD 250–300 Da cutoff
Supports fragment library construction review
Fragment-Based Drug Discovery Medicinal Chemistry Ligand Efficiency

Validated Application Scenarios


CNS-Penetrant Benzimidazole Lead Synthesis

Medicinal chemists targeting neurological disorders can utilize this building block as a core scaffold for synthesizing novel benzimidazole derivatives with a higher likelihood of crossing the blood-brain barrier. The compound's low molecular weight (191.19 g/mol) and moderate lipophilicity (XLogP3 = 1.4) align with established physicochemical guidelines for CNS drug design [1], offering a strategic advantage over larger, more lipophilic benzimidazole alternatives.

Focused Fragment-Based Library Construction

This compound is ideally suited as a core fragment for constructing FBDD libraries. Its molecular weight of 191.19 g/mol places it well within the accepted range for fragment libraries [1]. The presence of both a carboxylic acid and a secondary amine provides two distinct vectors for fragment growing or linking, enabling efficient exploration of chemical space around the benzimidazole core.

Reproduction of Patented Regiochemical Sequences

Research teams working within the intellectual property landscape of benzimidazole-based therapeutics (e.g., LSD1 inhibitors) can procure this specific compound to ensure the exact regiochemistry (1-methylamino, 5-carboxylic acid) required for downstream steps in patented synthetic sequences [1]. Using a different isomer or a compound with a different substitution pattern would not yield the same patented intermediates or final products.

Reproducible Synthesis with Certified Quality Control

For laboratories prioritizing experimental reproducibility and efficiency, procurement of this compound from suppliers providing batch-specific Certificates of Analysis (NMR, HPLC, GC) ensures that the starting material meets a defined purity specification of 97% [1]. This practice minimizes the risk of failed reactions due to impure building blocks and reduces the need for time-consuming in-house quality control measures.

Application
Selection Property
Validation Focus
CNS lead synthesis
Physicochemical property profile
Brain penetration assay context
Fragment-based library construction
Fragment-appropriate molecular weight
Ligand efficiency metrics
Regiochemical sequence reproduction
Defined 1-methylamino, 5-COOH pattern
Structural identity confirmation
Reproducible synthesis workflow
Batch-specific COA availability
Purity and identity per batch

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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